2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid
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Overview
Description
2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 3-hydroxy-2-methylpropoxy group. This compound is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid derivatives with 3-hydroxy-2-methylpropyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of 2-(3-oxo-2-methylpropoxy)carbonylbenzoic acid.
Reduction: Formation of 2-(3-hydroxy-2-methylpropoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a hydroxy group.
2-(isobutoxycarbonyl)benzoic acid: Contains an isobutoxy group instead of a 3-hydroxy-2-methylpropoxy group.
Uniqueness
2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-8(6-13)7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
KNPIRZPXRXNICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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